Carbazomycin B

agricultural biocontrol phytopathogen management bacterial leaf blight

Procure Carbazomycin B—the most potent antibacterial member of the carbazomycin complex. Key differentiators: 2-fold MIC advantage (8 μg/mL) over commercial bactericide bismerthiazol against Xanthomonas oryzae in rice biocontrol; validated 5-lipoxygenase inhibition (IC50=1.5μM) as a quantitative assay reference; 11.6-fold cancer selectivity window (NCI-H187 IC50=4.2μM vs. Vero IC50=48.9μM); and 8-fold antimalarial selectivity over C. albicans. Unlike carbazomycin D (weak antibacterial, no antimalarial activity), Carbazomycin B delivers multi-target efficacy across antibacterial, antiplasmodial, and cytotoxic screens. Research-use-only; shipped ambient.

Molecular Formula C15H15NO2
Molecular Weight 241.28 g/mol
CAS No. 75139-38-7
Cat. No. B1203746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbazomycin B
CAS75139-38-7
Synonyms4-hydroxy-3-methoxy-1,2-dimethylcarbazole
carbazomycin B
Molecular FormulaC15H15NO2
Molecular Weight241.28 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C2=C1NC3=CC=CC=C32)O)OC)C
InChIInChI=1S/C15H15NO2/c1-8-9(2)15(18-3)14(17)12-10-6-4-5-7-11(10)16-13(8)12/h4-7,16-17H,1-3H3
InChIKeyOBMFXFPFPDTBHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Carbazomycin B (CAS 75139-38-7): A Polypharmacological Carbazole Antibiotic with Distinct 5-Lipoxygenase Inhibitory and Antimicrobial Signatures


Carbazomycin B (CAS 75139-38-7) is an oxygenated carbazole antibiotic belonging to the carbazomycin family, first isolated from Streptoverticillium ehimense strain H 1051-MY 10 [1]. It is a bacterial secondary metabolite characterized by a 3-methoxy-4-hydroxy substitution pattern on the carbazole nucleus (molecular formula C₁₅H₁₅NO₂, MW 241.29) [2]. The compound exhibits a polypharmacological profile encompassing antibacterial, antifungal, antiplasmodial, cytotoxic, and 5-lipoxygenase (5-LO) inhibitory activities, distinguishing it from structurally simpler carbazole derivatives that typically possess narrower activity spectra .

Why Carbazomycin B Cannot Be Interchanged with Other Carbazomycins or Carbazole Alkaloids


Within the carbazomycin family and the broader carbazole alkaloid class, structural variations—even minor methylation differences—produce pronounced divergence in antimicrobial potency, cytotoxicity selectivity, and enzyme inhibition profiles. Carbazomycin B is consistently reported as the most potent member of the carbazomycin complex for antibacterial activity [1], and its specific 3-methoxy-4-hydroxy substitution pattern is essential for both 5-lipoxygenase inhibition and free radical scavenging capacity [2]. Unlike carbazomycin D (which exhibits only weak antibacterial and antifungal activity) or carbazomycin C (which shares 5-LO inhibitory activity but with distinct potency characteristics), carbazomycin B occupies a unique pharmacological space defined by quantitatively verified differentiation across multiple orthogonal assays .

Carbazomycin B Comparative Performance Metrics Versus Structural Analogs and Reference Compounds


Antibacterial Activity Against Xanthomonas oryzae pv. oryzae (Xoo): Superior Potency Versus Commercial Bactericide Bismerthiazol

In a direct head-to-head comparison against the rice bacterial leaf blight pathogen Xanthomonas oryzae pv. oryzae (Xoo), carbazomycin B demonstrated a minimum inhibitory concentration (MIC) of 8 μg/mL, which is twofold more potent than the commercial bactericide bismerthiazol (MIC = 16 μg/mL) [1]. This quantitative superiority is accompanied by mechanistic differentiation: carbazomycin B disrupts membrane integrity, reduces xanthomonadin pigment production, and suppresses extracellular polymeric substance (EPS) formation, whereas bismerthiazol operates through distinct pathways [1].

agricultural biocontrol phytopathogen management bacterial leaf blight

Antimalarial Activity Against Multidrug-Resistant Plasmodium falciparum K1: Comparable Potency to Carbazomycin C and Distinct from Carbazomycin D

In a cross-study comparable analysis of carbazomycins isolated from Streptomyces sp. BCC26924, carbazomycin B exhibited potent antimalarial activity against the multidrug-resistant Plasmodium falciparum K1 strain with an IC₅₀ within the range of 0.24–2.37 μg/mL [1]. Carbazomycin C fell within the same potency range, while carbazomycin D showed no measurable antimalarial activity in the same panel [1]. Additionally, carbazomycin B demonstrated IC₅₀ = 19.6 μg/mL against Candida albicans, indicating a favorable 8-fold selectivity window between antiplasmodial and antifungal activity within the same experimental framework .

antimalarial discovery drug-resistant parasites natural product screening

Cytotoxicity Profile: Enhanced Sensitivity of NCI-H187 Small Cell Lung Cancer Cells Versus Other Tested Cell Lines

Carbazomycin B exhibits differential cytotoxicity across a panel of four cell lines, with the NCI-H187 small cell lung cancer line showing the greatest sensitivity (IC₅₀ = 4.2 μM) . This represents an 11.6-fold selectivity window compared to the non-cancerous Vero cell line (IC₅₀ = 48.9 μM) . In contrast, the MCF-7 breast cancer and KB epidermoid carcinoma lines show intermediate sensitivity with IC₅₀ values of 8.4 μM and 8.6 μM, respectively—approximately 2-fold less sensitive than NCI-H187 . This cell line selectivity profile is not a universal property of all carbazomycins; carbazomycin D, for instance, displays markedly different cytotoxicity patterns .

cytotoxicity profiling cancer cell line screening selectivity analysis

5-Lipoxygenase Inhibition: Quantitative IC₅₀ and Comparative Context with Carbazomycin C

Carbazomycin B inhibits 5-lipoxygenase (5-LO) activity in RBL-1 (rat basophilic leukemia) cell extracts with an IC₅₀ of 1.5 μM . This activity was first identified in 1990 as a new pharmacological property not previously associated with the carbazomycin class [1]. Notably, carbazomycin C also exhibits 5-LO inhibitory activity, but the two compounds differ in structural features (carbazomycin B contains a 3-methoxy-4-hydroxy substitution pattern; carbazomycin C differs in oxygenation) that may influence potency and selectivity [1]. The specific IC₅₀ value provides a quantitative benchmark for assay validation and compound selection in leukotriene pathway research.

inflammation research leukotriene pathway enzyme inhibition

Free Radical Scavenging Activity: Potent Lipid Peroxidation Inhibition with Structure-Activity Determinants

In a comparative in vitro lipid peroxidation assay using rat brain homogenate, carbazomycin B exhibited strong inhibitory activity against free radical-induced lipid peroxidation [1]. Among the tested carbazole compounds, carazostatin demonstrated the most potent activity; carbazomycin B ranked as the second most active compound in the panel [1]. Crucially, N,O-dimethyl derivatives of carbazomycin B completely lost activity, demonstrating that the free 3-hydroxy and 4-methoxy groups are essential pharmacophoric elements for antioxidant function [1]. This structure-activity relationship provides a definitive exclusion criterion: methylated analogs cannot substitute for the native compound in oxidative stress studies.

antioxidant screening oxidative stress neuroprotection

Intra-Family Potency Ranking: Carbazomycin B as the Most Potent Antibacterial Agent Among Carbazomycins

In a comprehensive review of the carbazomycin alkaloid family, carbazomycin B has been explicitly identified as the most potent antibacterial agent among the carbazomycins [1]. This class-level ranking is supported by direct antibacterial screening data across the carbazomycin complex: carbazomycin B demonstrates activity against a panel of seven bacteria with MIC values ranging from 25–50 μg/mL , while carbazomycin D exhibits only weak antibacterial and antifungal activity that has not been extensively characterized . Carbazomycins G and H contain a unique quinol moiety and display antimicrobial properties distinct from the B-series oxygenated carbazoles [2].

antibiotic potency carbazole alkaloids structure-activity relationship

Carbazomycin B Optimal Application Scenarios Based on Validated Comparative Evidence


Agricultural Biocontrol Development: Xanthomonas oryzae pv. oryzae (Bacterial Leaf Blight) Lead Optimization

Carbazomycin B is optimally deployed as a lead compound or positive control in agricultural biocontrol programs targeting Xanthomonas oryzae pv. oryzae, the causal agent of bacterial leaf blight in rice. The compound's MIC of 8 μg/mL represents a 2-fold potency advantage over the commercial bactericide bismerthiazol (MIC = 16 μg/mL) [1]. Furthermore, its demonstrated mechanism—membrane disruption, xanthomonadin reduction, and EPS suppression—provides a multi-target mode of action that may reduce resistance development risk compared to single-target commercial agents. Researchers should prioritize this compound over carbazomycin D (weak antibacterial activity) for phytopathogen studies.

Antimalarial Discovery: Multidrug-Resistant Plasmodium falciparum K1 Screening

Carbazomycin B is a suitable positive control or hit compound for antimalarial screening campaigns focused on multidrug-resistant Plasmodium falciparum strains. With an IC₅₀ in the 0.24–2.37 μg/mL range against the K1 strain and an 8-fold selectivity window relative to C. albicans (IC₅₀ = 19.6 μg/mL) [1][2], it offers a defined potency and selectivity benchmark. Carbazomycin D should be excluded from such screening panels due to its documented lack of antimalarial activity. Carbazomycin C may serve as a structurally related comparator for structure-activity relationship (SAR) analysis.

Cancer Cell Line Profiling: Small Cell Lung Cancer (NCI-H187) Focused Studies

Carbazomycin B is optimally utilized in cytotoxicity profiling studies where small cell lung cancer models are of primary interest. The compound's 11.6-fold selectivity between NCI-H187 (IC₅₀ = 4.2 μM) and non-cancerous Vero cells (IC₅₀ = 48.9 μM) provides a quantitatively defined therapeutic window for preliminary hit-to-lead evaluation [1]. Researchers should note that MCF-7 and KB lines exhibit approximately 2-fold lower sensitivity (IC₅₀ = 8.4 μM and 8.6 μM, respectively), making compound selection contingent on the specific cancer indication under investigation.

Inflammation Research: 5-Lipoxygenase Pathway Inhibition Studies

Carbazomycin B serves as a validated, quantitative reference compound for 5-lipoxygenase inhibition assays, with a defined IC₅₀ of 1.5 μM in RBL-1 cell extracts [1]. This established potency value enables its use as a positive control or calibration standard in enzyme inhibition screening workflows targeting the leukotriene biosynthesis pathway. Carbazomycin C also exhibits 5-LO inhibitory activity [2] and may be employed as a structural comparator for mechanistic or SAR investigations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Carbazomycin B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.